molecular formula C18H12N2O2 B1266330 6-amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 10495-37-1

6-amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B1266330
CAS RN: 10495-37-1
M. Wt: 288.3 g/mol
InChI Key: HRQSPGSEYDLAIM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 6-amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione involves various strategies, including the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine, leading to further functionalization into imines, amines, thioureas, and hydrazones (Tolpygin et al., 2013). This methodology underscores the compound's versatility for chemical modifications and potential for creating diverse derivatives with unique properties.

Molecular Structure Analysis

The molecular structure of 6-amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives has been explored through various experimental and computational techniques. Studies employing X-ray structural analysis and computational modeling provide insights into the compound's conformation and electronic structure, which are crucial for understanding its reactivity and interaction with other molecules (Aliev et al., 1997).

Chemical Reactions and Properties

6-Amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione and its derivatives participate in a variety of chemical reactions, showcasing their reactivity and potential as building blocks in organic synthesis. The compound has been utilized in reactions leading to the formation of novel photoinitiators, demonstrating its utility in polymer chemistry (Xiao et al., 2015). Furthermore, its involvement in transamination reactions highlights its applicability in synthesizing compounds with potential for laser tissue welding applications (Anderson et al., 2017).

Physical Properties Analysis

The physical properties of 6-amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives, such as solubility, photostability, and thermal stability, are influenced by their molecular structure and substituents. Studies have shown that certain derivatives exhibit superior photostability, making them suitable for applications requiring prolonged exposure to light (Bojinov & Panova, 2007).

Chemical Properties Analysis

The chemical properties of 6-amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione, including its reactivity, electronic structure, and interaction with various chemical reagents, have been extensively studied. Its ability to undergo functionalization and participate in complex chemical reactions makes it a versatile compound for synthesis and application in diverse chemical domains (Sakram et al., 2018).

Scientific Research Applications

Chemosensor Development

6-Amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives have been synthesized for use in chemosensor systems. These compounds show high selectivity in the determination of anions, demonstrating their potential as efficient chemosensors (Tolpygin et al., 2012).

Antimicrobial Activity

Research indicates that certain derivatives of 6-amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione exhibit notable antimicrobial properties. These derivatives have been tested against various bacteria, including Escherichia coli, Bacillus subtilis, and Staphylococcus aureus, showing their potential as antimicrobial agents (Sakram et al., 2018).

Fluorescent Dye Development

The compound has been used in the development of reactive fluorescent dyes. These dyes demonstrate significant fluorescence performance and are used in creating fluorescent dye-based polyurethane ionomer molecules. This application is particularly relevant in the field of polymer science (Chen et al., 2005).

Cancer Research

In cancer research, certain analogues of 6-amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione have been identified as potent and selective targeting molecules for breast cancer. These effects are mediated via the aryl hydrocarbon receptor (AHR) pathway, indicating its potential in targeted cancer therapy (Gilbert et al., 2020).

Development of Thermally Activated Delayed Fluorescent Emitters

The compound's derivatives have been applied as electron acceptors in donor-acceptor type thermally activated delayed fluorescent (TADF) emitters. These emitters show high quantum efficiency and are promising in the development of efficient red TADF devices (Yun & Lee, 2017).

Sensor Technology

In sensor technology, novel derivatives of 6-amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione have been synthesized for detecting various environmental and biological analytes. These derivatives have shown promise in applications like fluorescent imaging and formaldehyde detection (Staneva et al., 2020; Sun et al., 2018).

properties

IUPAC Name

6-amino-2-phenylbenzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2/c19-15-10-9-14-16-12(15)7-4-8-13(16)17(21)20(18(14)22)11-5-2-1-3-6-11/h1-10H,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRQSPGSEYDLAIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C4C(=C(C=C3)N)C=CC=C4C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10146867
Record name 1H-Benz(de)isoquinoline-1,3(2H)-dione, 6-amino-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10146867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione

CAS RN

10495-37-1
Record name 4-Amino-N-phenyl-1,8-naphthalimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10495-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benz(de)isoquinoline-1,3(2H)-dione, 6-amino-2-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010495371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benz(de)isoquinoline-1,3(2H)-dione, 6-amino-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10146867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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